molecular formula C20H25N5O3 B2508904 3-(3-hydroxypropyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 845992-18-9

3-(3-hydroxypropyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2508904
CAS No.: 845992-18-9
M. Wt: 383.452
InChI Key: OAMBQEOYXJYXPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-hydroxypropyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a potent and selective phosphodiesterase (PDE) inhibitor, with high affinity for the PDE4 and PDE8 enzyme families. Its primary research value lies in its ability to elevate intracellular cyclic adenosine monophosphate (cAMP) levels in immune cells, which plays a critical role in modulating inflammatory responses. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to the suppression of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), and the promotion of anti-inflammatory mediators. This mechanism makes it a valuable tool for investigating cAMP-mediated signaling pathways in diseases characterized by dysregulated inflammation. Current research applications focus on its effects on macrophage polarization, where it can promote an anti-inflammatory M2 phenotype, a property being explored in models of inflammatory bowel disease and other autoimmune conditions. Furthermore, the compound's activity on PDE8, an isoform involved in T-cell function and steroidogenesis, opens additional avenues for research in immunology and oncology, particularly in understanding the regulation of T-cell activation and energy metabolism. Its unique xanthine-derived structure provides a specific pharmacological profile for dissecting the distinct roles of PDE isoforms in cellular physiology and for identifying potential new therapeutic targets.

Properties

IUPAC Name

3-(3-hydroxypropyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-13-5-7-15(8-6-13)24-11-14(2)12-25-16-17(21-19(24)25)22(3)20(28)23(18(16)27)9-4-10-26/h5-8,14,26H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMBQEOYXJYXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCCO)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-hydroxypropyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a member of the purine and pyrimidine family of compounds, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H21N5O3\text{C}_{19}\text{H}_{21}\text{N}_{5}\text{O}_{3}

This structure includes a purine-like core with various substituents that may influence its biological properties.

Biological Activity Overview

Research has indicated that compounds within this class exhibit a range of biological activities, including:

  • Antitumor Activity : Many purine and pyrimidine derivatives have shown cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : These compounds often act as inhibitors for key enzymes involved in nucleotide synthesis and metabolism.

Antitumor Activity

In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against several tumor cell lines. For instance, derivatives similar to this compound have been shown to inhibit macromolecular synthesis in HeLa cells (human cervical cancer cells) with IC50 values comparable to well-known chemotherapeutics like idoxuridine .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been a focal point in research. For example:

  • HMG-CoA Reductase Inhibition : Some related compounds have been reported as potent inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. One study indicated that a related derivative had an IC50 value of 1.12 nM, significantly more potent than established drugs like lovastatin .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated the cytotoxic effects of related pyrimidine derivatives on various cancer cell lines. The results showed that these compounds could inhibit cell proliferation effectively, suggesting potential therapeutic applications in oncology .
  • Mechanism of Action :
    • Another research focused on the mechanism by which these compounds exert their biological effects. It was found that they could interfere with DNA synthesis by inhibiting nucleotide incorporation into the DNA strand, leading to apoptosis in cancer cells .

Comparative Biological Activity Table

Compound NameStructure TypeIC50 (nM)Biological Activity
This compoundPurine/PyrimidineTBDCytotoxicity against tumor cells
Related Compound APyrimidine Derivative1.12HMG-CoA reductase inhibitor
Related Compound BPurine Derivative~0.5DNA synthesis inhibitor

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that purine derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of several purine derivatives, including this compound, against human cancer cells. The results showed a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays revealed that it can inhibit pro-inflammatory cytokines and reduce inflammation-related markers.

  • Case Study : Research conducted by Abou-Ghadir et al. highlighted the synthesis of various purine derivatives with anti-inflammatory activity. The study found that modifications to the purine structure could enhance anti-inflammatory effects, positioning this compound as a candidate for further development in treating inflammatory diseases .

Neuroprotective Effects

Emerging evidence suggests that purine derivatives may have neuroprotective properties. The compound has been assessed for its ability to protect neuronal cells from oxidative stress.

  • Case Study : A study focused on neuroprotection demonstrated that this compound could reduce neuronal cell death induced by oxidative stress in vitro. This finding supports the exploration of its use in neurodegenerative diseases such as Alzheimer's .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibits cell proliferation; induces apoptosis
Anti-inflammatoryReduces pro-inflammatory cytokines
NeuroprotectiveProtects against oxidative stress-induced cell death

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Implications

The following analogs differ in substituent type, position, or saturation (Table 1):

Table 1: Structural Comparison of Purino-Pyrimidine-Dione Derivatives
Compound Name / CAS / Source Substituents Molecular Formula Molecular Weight Key Structural Differences
Target Compound 3-(3-Hydroxypropyl), 1,7-dimethyl, 9-(4-methylphenyl) C₂₄H₂₉N₅O₃ 443.5 g/mol Reference compound
1-Methyl-9-[(4-methylphenyl)methyl]-... (303972-89-6) 1-Methyl, 9-(4-methylbenzyl) C₂₃H₂₆N₅O₂ 428.5 g/mol Lacks hydroxypropyl; benzyl group at position 9 instead of direct phenyl.
1,7-Dimethyl-9-(3-methylphenyl)-... (713128-30-4) 9-(3-Methylphenyl) C₂₃H₂₅N₅O₂ 427.5 g/mol Methylphenyl substituent at meta position (vs. para).
3-[(2,4-Dichlorophenyl)methyl]-... (847336-35-0) 3-(2,4-Dichlorobenzyl) C₂₄H₂₇Cl₂N₅O₂ 488.4 g/mol Chlorine atoms increase lipophilicity and electronegativity.
3-(2-Methoxyethyl)-... (from ) 3-(Methoxyethyl) C₂₅H₃₁N₅O₃ 473.5 g/mol Methoxyethyl substituent enhances lipophilicity vs. hydroxypropyl.

Saturation and Conformational Flexibility

  • In contrast, CAS 847336-35-0 features a hexahydro system, which may restrict conformational freedom, impacting entropic penalties during binding.

Q & A

Basic Research Questions

Q. What are the critical reaction parameters for optimizing the synthesis of this purino-pyrimidine derivative?

  • Methodological Answer : Synthesis optimization requires systematic variation of temperature, solvent polarity, and reaction time. For example, reflux conditions (e.g., 80–100°C in methanol or DMF) are often critical for cyclization steps in analogous purine derivatives . Design of Experiments (DoE) frameworks, such as factorial designs, can identify interactions between parameters (e.g., temperature × catalyst concentration) to maximize yield while minimizing side products .

Q. How can NMR and mass spectrometry (MS) confirm the structural integrity of the compound?

  • Methodological Answer :

  • 1H NMR : Look for characteristic shifts:
  • Methyl groups (δ 1.2–1.5 ppm for aliphatic CH₃; δ 2.3–2.7 ppm for aromatic CH₃).
  • Hydroxypropyl protons (δ 3.5–4.0 ppm for -CH₂-OH).
  • 13C NMR : Confirm carbonyl groups (C=O at δ 160–180 ppm) and aromatic carbons (δ 110–150 ppm).
  • MS : Exact mass analysis (e.g., ESI-MS) should match the molecular formula (C₂₁H₂₅N₅O₃, expected [M+H]⁺ = 396.19). Discrepancies >2 ppm suggest impurities or incorrect functionalization .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays for purine-binding kinases.
  • Anti-inflammatory activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages.
  • Dose-response curves (IC₅₀) and selectivity profiling against related enzymes are essential to establish preliminary structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational models predict substituent effects on binding affinity?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., adenosine receptors). Focus on substituent-driven steric/electronic effects (e.g., 4-methylphenyl vs. chlorophenyl analogs) .
  • Quantum mechanical calculations : Compute electrostatic potential maps (e.g., via Gaussian) to assess hydrogen-bonding capacity of the hydroxypropyl group. Correlate with experimental IC₅₀ values to validate models .

Q. What strategies resolve contradictions in mechanistic data across biological assays?

  • Methodological Answer :

  • Pathway analysis : Use transcriptomics (RNA-seq) to identify off-target effects if anti-inflammatory activity conflicts with cytotoxicity data.
  • Metabolite profiling : LC-MS/MS can detect unexpected metabolites (e.g., oxidative byproducts) that alter bioactivity .
  • Orthogonal assays : Validate kinase inhibition via SPR (surface plasmon resonance) if enzymatic assays disagree with cellular data .

Q. How can AI-driven simulations improve reaction design for scaled-up synthesis?

  • Methodological Answer :

  • COMSOL Multiphysics + ML : Train models on reaction kinetics data (e.g., Arrhenius parameters) to predict optimal flow rates and residence times in continuous-flow reactors.
  • Automated condition screening : Robotic platforms (e.g., Chemspeed) coupled with Bayesian optimization can rapidly iterate solvent/base combinations for maximal yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.